molecular formula C17H30N2O B6132529 4-ethyl-4-[(1-oxaspiro[4.4]non-3-ylamino)methyl]hexanenitrile

4-ethyl-4-[(1-oxaspiro[4.4]non-3-ylamino)methyl]hexanenitrile

Cat. No. B6132529
M. Wt: 278.4 g/mol
InChI Key: ZQFGKBYXXROXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-4-[(1-oxaspiro[4.4]non-3-ylamino)methyl]hexanenitrile is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is commonly referred to as SPN-812 and is a selective norepinephrine reuptake inhibitor.

Mechanism of Action

SPN-812 works by selectively inhibiting the reuptake of norepinephrine, which is a neurotransmitter that plays a role in attention, arousal, and mood regulation. By inhibiting the reuptake of norepinephrine, SPN-812 increases the concentration of norepinephrine in the brain, which can improve cognitive function and reduce hyperactivity.
Biochemical and Physiological Effects:
SPN-812 has been shown to increase the levels of norepinephrine in the prefrontal cortex and hippocampus, which are areas of the brain associated with attention and memory. Additionally, SPN-812 has been shown to increase the levels of dopamine in the prefrontal cortex, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using SPN-812 in lab experiments is its selectivity for norepinephrine reuptake inhibition, which can help researchers study the role of norepinephrine in various physiological and behavioral processes. Additionally, SPN-812 has a relatively long half-life, which can make it easier to administer in animal studies. However, one limitation of using SPN-812 is its potential to interact with other neurotransmitter systems, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on SPN-812. One potential direction is to investigate its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, researchers could study the effects of SPN-812 on other neurotransmitter systems, such as serotonin and dopamine, to gain a better understanding of its mechanism of action. Finally, researchers could investigate the long-term effects of SPN-812 on cognitive function and behavior.

Synthesis Methods

SPN-812 is synthesized through a multi-step process that involves the reaction of several intermediates. The first step involves the reaction of 4-ethyl-4-oxobutanoic acid with 1,3-dibromopropane to yield 4-ethyl-4-(3-bromopropyl)-2-oxobutanoic acid. This intermediate is then reacted with sodium azide to form the corresponding azide intermediate. The azide intermediate is then reacted with 1-oxaspiro[4.4]non-3-ylamine to yield SPN-812.

Scientific Research Applications

SPN-812 has been studied extensively in the field of neuroscience and has shown potential in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). It has been shown to improve cognitive function and reduce hyperactivity in animal models. Additionally, SPN-812 has been studied for its potential use in the treatment of depression and anxiety.

properties

IUPAC Name

4-ethyl-4-[(1-oxaspiro[4.4]nonan-3-ylamino)methyl]hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O/c1-3-16(4-2,8-7-11-18)14-19-15-12-17(20-13-15)9-5-6-10-17/h15,19H,3-10,12-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFGKBYXXROXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CCC#N)CNC1CC2(CCCC2)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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